molecular formula C18H17N3O5 B086466 ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate CAS No. 14003-17-9

ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate

Cat. No. B086466
CAS RN: 14003-17-9
M. Wt: 355.3 g/mol
InChI Key: XIXQWNIRYBMCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate, also known as ECE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ECE is a member of the indole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate is not yet fully understood. However, it is believed that ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.

Biochemical And Physiological Effects

Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have antioxidant effects, which could potentially be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to determine its efficacy in certain applications.

Future Directions

There are several future directions for research on ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate and its potential applications in other fields such as biochemistry and pharmacology. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate involves several steps, including the condensation of ethyl cyanoacetate with 3-acetylindole, followed by the addition of cyanoethyl ethyl ether and sodium ethoxide. The resulting product is then subjected to acid hydrolysis to yield ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate.

Scientific Research Applications

Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have anti-cancer properties, specifically against breast cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

14003-17-9

Product Name

ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate

InChI

InChI=1S/C18H17N3O5/c1-3-25-15(22)12(9-19)18(13(10-20)16(23)26-4-2)11-7-5-6-8-14(11)21-17(18)24/h5-8,12-13H,3-4H2,1-2H3,(H,21,24)

InChI Key

XIXQWNIRYBMCLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC

Other CAS RN

14003-17-9

synonyms

ethyl 2-cyano-2-[3-(cyano-ethoxycarbonyl-methyl)-2-oxo-1H-indol-3-yl]a cetate

Origin of Product

United States

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